molecular formula C22H19FN4O2S B2591922 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1251572-73-2

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2591922
CAS RN: 1251572-73-2
M. Wt: 422.48
InChI Key: LPXSZXCXVRHFED-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . It is a useful research compound with a molecular formula of C22H18FN3O2S and a molecular weight of 407.46.


Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate to form ethyl 2- (4-fluorophenyl)-2-oxoacetate. Other synthetic approaches involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the observed pharmacological and molecular docking data. The presence of the pyrano [2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using various solvents .

Scientific Research Applications

    Antiepileptic Activity

    • Researchers have explored the antiepileptic potential of this compound. A study synthesized a series of derivatives and evaluated their efficacy using the MES (Maximal Electroshock Seizure) test and the ScPTZ (Subcutaneous pentylenetetrazole seizures) test.

    Anticancer Properties

    • A study explored the structure-activity relationship of these derivatives, aiming to identify compounds with improved anticancer properties. Further research is needed to validate their efficacy.

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity and potential therapeutic applications. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis .

properties

IUPAC Name

2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S/c1-26-11-18(14-6-8-15(23)9-7-14)20-21(26)22(29)27(13-24-20)12-19(28)25-16-4-3-5-17(10-16)30-2/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXSZXCXVRHFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)SC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-(methylthio)phenyl)acetamide

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